molecular formula C12H11NO3S B14862553 2-(2-Methoxy-4-methyl-phenyl)-thiazole-4-carboxylic acid

2-(2-Methoxy-4-methyl-phenyl)-thiazole-4-carboxylic acid

Cat. No.: B14862553
M. Wt: 249.29 g/mol
InChI Key: IRTMLROURVLIRF-UHFFFAOYSA-N
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Description

2-(2-Methoxy-4-methyl-phenyl)-thiazole-4-carboxylic acid is an organic compound that belongs to the class of thiazole carboxylic acids This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-4-methyl-phenyl)-thiazole-4-carboxylic acid typically involves the reaction of 2-methoxy-4-methylphenyl isothiocyanate with α-haloketones under basic conditions. The reaction proceeds through the formation of a thiazole ring via cyclization. The general reaction scheme is as follows:

    Starting Materials: 2-methoxy-4-methylphenyl isothiocyanate and α-haloketone.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF) at elevated temperatures.

    Cyclization: The intermediate formed undergoes cyclization to yield the desired thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-4-methyl-phenyl)-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Methoxy-4-methyl-phenyl)-thiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-4-methyl-phenyl)-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-methylphenol: Shares the methoxy and methyl substituents on the phenyl ring but lacks the thiazole and carboxylic acid groups.

    4-(4-Methoxyphenyl)-thiazole: Contains the thiazole ring and methoxyphenyl group but lacks the carboxylic acid group.

Uniqueness

2-(2-Methoxy-4-methyl-phenyl)-thiazole-4-carboxylic acid is unique due to the combination of the thiazole ring, methoxy and methyl substituents on the phenyl ring, and the carboxylic acid group

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

2-(2-methoxy-4-methylphenyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C12H11NO3S/c1-7-3-4-8(10(5-7)16-2)11-13-9(6-17-11)12(14)15/h3-6H,1-2H3,(H,14,15)

InChI Key

IRTMLROURVLIRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=CS2)C(=O)O)OC

Origin of Product

United States

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